molecular formula C14H9NO3 B601668 2-(2-Hydroxyphényl)-4H-benzo[e][1,3]oxazin-4-one CAS No. 1218-69-5

2-(2-Hydroxyphényl)-4H-benzo[e][1,3]oxazin-4-one

Numéro de catalogue B601668
Numéro CAS: 1218-69-5
Poids moléculaire: 239.23
Clé InChI:
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-(2-Hydroxyphenyl)-4H-benzo[e][1,3]oxazin-4-one is a chemical compound with the molecular formula C14H9NO3 and a molecular weight of 239.23 . It appears as a white to orange to green powder or crystal .


Synthesis Analysis

The synthesis of 2-(2-Hydroxyphenyl)-4H-benzo[e][1,3]oxazin-4-one involves a condensation reaction between salicyloyl chloride and salicylamide in the presence of a solvent. This reaction produces an acyl compound, 2-hydroxy-N-(2-hydroxybenzyl) benzamide. Heating this acyl compound in-situ results in cyclization to obtain the crystalline form of 2-(2-Hydroxyphenyl)-4H-benzo[e][1,3]oxazin-4-one .


Molecular Structure Analysis

The molecular structure of 2-(2-Hydroxyphenyl)-4H-benzo[e][1,3]oxazin-4-one consists of a benzoxazinone core with a hydroxyphenyl substituent at the 2-position .


Chemical Reactions Analysis

The key chemical reaction involved in the synthesis of 2-(2-Hydroxyphenyl)-4H-benzo[e][1,3]oxazin-4-one is a condensation reaction between salicyloyl chloride and salicylamide, followed by in-situ cyclization .


Physical And Chemical Properties Analysis

2-(2-Hydroxyphenyl)-4H-benzo[e][1,3]oxazin-4-one is a solid at 20°C. It has a melting point range of 204.0 to 208.0°C, with a specific melting point at 206°C. The compound exhibits a maximum absorption wavelength of 371 nm in water .

Applications De Recherche Scientifique

Synthèse du Déférasirox

Déférasirox : est un agent chélateur du fer utilisé pour réduire la surcharge chronique en fer chez les patients atteints de maladies telles que la bêta-thalassémie et d'autres anémies chroniques {svg_1}. Le composé 2-(2-Hydroxyphényl)-4H-benzo[e][1,3]oxazin-4-one sert d'intermédiaire clé dans la synthèse du Déférasirox. Le procédé implique la réaction du salicylamide avec le chlorure de salicoyle, suivie d'une cyclisation avec l'acide 4-hydrazinobenzoïque {svg_2}.

Science des Matériaux

En science des matériaux, les propriétés structurales et physiques de ce composé, telles que son point de fusion et sa longueur d'onde d'absorption maximale, sont d'intérêt. Il peut être utilisé pour étudier le comportement photophysique des dérivés de la benzoxazinone, qui sont pertinents pour le développement de nouveaux matériaux présentant des propriétés optiques spécifiques {svg_3}.

Synthèse Chimique

Le composé est utilisé dans divers procédés de synthèse chimique. Par exemple, il peut servir de précurseur dans la synthèse en un pot de benzoxazin-4-ones bicycliques, qui sont précieuses pour créer des structures moléculaires complexes pour les produits pharmaceutiques et les produits agrochimiques {svg_4}.

Chimie Analytique

En chimie analytique, le this compound peut être utilisé comme composé standard ou de référence en raison de sa pureté et de ses caractéristiques bien définies. Il contribue à l'étalonnage des instruments et à la validation des méthodes analytiques {svg_5}.

Recherche en Chimie Organique

Les chercheurs en chimie organique explorent la réactivité et la transformation de ce composé pour développer de nouvelles méthodologies de synthèse. Ses réactions avec divers réactifs peuvent conduire à la découverte de nouvelles voies de réaction et d'intermédiaires {svg_6}.

Pharmacologie

En tant que composé ayant une structure moléculaire définie, il peut être utilisé dans des études pharmacologiques pour comprendre l'interaction entre les petites molécules et les cibles biologiques. Cela peut conduire au développement de nouveaux médicaments ou d'agents thérapeutiques {svg_7}.

Safety and Hazards

Based on the available data, 2-(2-Hydroxyphenyl)-4H-benzo[e][1,3]oxazin-4-one is not classified as a hazardous substance according to GHS .

Propriétés

IUPAC Name

2-(2-hydroxyphenyl)-1,3-benzoxazin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9NO3/c16-11-7-3-1-5-9(11)14-15-13(17)10-6-2-4-8-12(10)18-14/h1-8,16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSWIROGSZPXREF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC(=O)C3=CC=CC=C3O2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1218-69-5
Record name 2-(2-Hydroxyphenyl)-4H-1,3-benzoxazin-4-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001218695
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(2-Hydroxyphenyl)-4H-1,3-benzoxazin-4-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-(2-HYDROXYPHENYL)-4H-1,3-BENZOXAZIN-4-ONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FQ3SS25RJ9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

106.0 g of salicyloyl chloride and 93.0 g of salicylamide are mixed and heated at 170° C. for 30 min until hydrogen chloride no longer escapes. The mixture is cooled and the residue is crystallized from ethanol. After drying, 2-(2-hydroxyphenyl)benz[e][1,3]oxazin-4-one is obtained as slightly yellow crystals of m.p. 206-208° C.
Quantity
106 g
Type
reactant
Reaction Step One
Quantity
93 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

U.S. Pat. No. 6,465,504 discloses a process for preparing Deferasirox wherein the process includes reacting salicyloyl chloride with salicylamide at 170° C. to obtain 2-(2-hydroxyphenyl)benz[e][1,3]oxazin-4-one, and further crystallization in ethanol to obtain slight yellow color crystals of 2-(2-hydroxyphenyl)benz[e][1,3]oxazin-4-one. 2-(2-hydroxyphenyl)benz[e][1,3]oxazin-4-one which is further reacted with 4-hydrazinebenzoic acid in presence of ethanol to give Deferasirox. Major drawback of this process is preparation of 2-(2-hydroxyphenyl)benz[e][1,3]oxazin-4-one at high temperature and in the absence of solvent which causes formation of several impurities which is difficult to avoid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

Xylene (1.5 L) and salicylic acid (1 Kg.) was added to a 5 L 4-neck round bottom flask equipped with a mechanical stirrer and thermocouple. Thionyl chloride (1.29 kg) was added at 10° C. to 15° C. After addition of thionyl chloride reaction mass is stirred at 10° C. to 15° C. for 30 minutes. Reaction mass is heated at 35-40° C. for 1 hr. Salicylamide solution (0.891 kg in 2.0 lit of Xylene) was added in reaction mass at 25° C.-30° C. After addition reaction mass was gradually heated at 80° C.-126° C. and stirred for 2 hrs. After the completion of reaction excess of Xylene was distilled out. Methanol was added in the reaction mass at 70° C.-80° C. and stirred for 1 hr. gradually cooled the reaction mass at 25-30° C. Filtered the solid and washed with Methanol and sucked it dry. Dry the obtained solid at 55-60° C. under vacuum tray drier.
Quantity
1.29 kg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.891 kg
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
1 kg
Type
reactant
Reaction Step Five
Quantity
1.5 L
Type
solvent
Reaction Step Five

Synthesis routes and methods IV

Procedure details

U.S. Pat. No. 6,465,504 discloses substituted 3,5-diphenyl-1,2,4-triazoles and their use as pharmaceutical metal chelators. This patent describes a process for the preparation of 4-[3,5-Bis(2-hydroxyphenyl)-1H-1,2,4-triazol-1-yl]benzoic acid (deferasirox) (1) that involves the condensation of salicylamide (2) with salicyloyl chloride (3) by heating at 170° C. yielding 2-(2-hydroxyphenyl)-benz[e][1,3]oxazin-4-one (5), which reacts with 4-hydrazinobenzoic acid (6) in refluxing ethanol to give (1) (Scheme 1):
[Compound]
Name
substituted 3,5-diphenyl-1,2,4-triazoles
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Q & A

Q1: How is 2-(2-Hydroxyphenyl)-4H-benzo[e][1,3]oxazin-4-one utilized in the synthesis of novel compounds?

A1: 2-(2-Hydroxyphenyl)-4H-benzo[e][1,3]oxazin-4-one serves as a valuable starting material in the synthesis of deferasirox derivatives. [] These derivatives, containing tetrazole and hydrazine moieties, exhibit potent urease inhibitory activity. The reaction involves the condensation of 2-(2-Hydroxyphenyl)-4H-benzo[e][1,3]oxazin-4-one with monosubstituted hydrazides. This reaction pathway offers a route to diversely substituted compounds with potential medicinal applications.

A2: The deferasirox derivatives synthesized using 2-(2-Hydroxyphenyl)-4H-benzo[e][1,3]oxazin-4-one have shown promising in vitro inhibitory activity against Jack bean urease. [] These compounds demonstrate superior potency compared to the standard urease inhibitor, acetohydroxamic acid. The observed activity highlights the potential of this structural motif in developing novel therapeutic agents targeting urease-related diseases.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.